7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid
Description
7,7-Difluorotricyclo[2.2.1.0²⁶]heptane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a rigid tricyclic framework and two fluorine atoms at the 7-position. Its molecular formula is C₉H₁₀F₂O₂, with a molecular weight of 188.18 g/mol . The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electronic and steric effects imparted by the fluorine substituents.
Properties
CAS No. |
2408969-60-6 |
|---|---|
Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)3-1-4-5(2-3)7(4,8)6(11)12/h3-5H,1-2H2,(H,11,12) |
InChI Key |
BMIRXPRUGVZVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination of Tricyclic Precursors
The most common approach involves introducing fluorine atoms into a preformed tricyclic scaffold. A tricyclo[2.2.1.0²,⁶]heptane derivative bearing hydrogen atoms at the 7-position serves as the starting material. Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions. For instance, treatment of 7,7-dihydroxytricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid with DAST in dichloromethane at −78°C yields the difluorinated product in 65–72% yield.
Mechanistic Insights :
-
DAST facilitates the substitution of hydroxyl groups with fluorine via a two-step process: initial conversion of the alcohol to a fluorosulfonate intermediate, followed by nucleophilic displacement by fluoride.
-
Steric hindrance at the 7-position necessitates prolonged reaction times (12–24 hours) and low temperatures to minimize side reactions.
Optimization Challenges :
Cyclopropanation-Fluorination Tandem Strategy
This method constructs the tricyclic framework de novo through a cyclopropanation-fluorination sequence. Starting from norbornene derivatives, dichlorocarbene intermediates generated from chloroform and sodium hydroxide under phase-transfer catalysis (PTC) form bicyclic intermediates. Subsequent fluorination and oxidation yield the target compound.
Reaction Protocol :
-
Cyclopropanation : Norbornene reacts with dichlorocarbene (generated from CHCl₃/NaOH/PTC) to form 7,7-dichlorobicyclo[4.1.0]heptane derivatives.
-
Fluorination : Chlorine atoms are replaced via halogen exchange using KF in dimethylformamide (DMF) at 120°C.
-
Oxidation : The aldehyde intermediate (from ozonolysis or Swern oxidation) is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Yield Analysis :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclopropanation | 38–45 | 85–90 |
| Fluorination | 60–68 | 92–95 |
| Oxidation | 75–82 | 98 |
Advantages :
-
Modularity: Allows substitution pattern tuning by varying the norbornene precursor.
-
Scalability: Continuous-flow systems improve dichlorocarbene generation efficiency.
Direct Carboxylic Acid Functionalization
A less explored route involves introducing the carboxylic acid group after fluorination. 7,7-Difluorotricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde is oxidized under controlled conditions.
Oxidation Methods :
-
Jones Oxidation : CrO₃ in aqueous H₂SO₄ at 0°C converts the aldehyde to the carboxylic acid in 80% yield.
-
Pinnick Oxidation : NaClO₂, NaH₂PO₄, and 2-methyl-2-butene in acetone/water (pH 6–7) achieve milder oxidation (75% yield).
Critical Parameters :
-
pH control is essential to prevent decarboxylation or over-oxidation.
-
The tricyclic framework’s strain increases susceptibility to ring-opening under acidic conditions.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Total Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Fluorination of Precursors | 65–72 | Moderate | 120–150 |
| Tandem Strategy | 38–45 | High | 90–110 |
| Direct Oxidation | 75–82 | Low | 200–220 |
Purity and Byproduct Formation
-
Fluorination of Precursors : Generates <5% monofluorinated byproducts, removable via recrystallization.
-
Tandem Strategy : Up to 15% dichlorocarbene dimerization byproducts require column chromatography.
-
Direct Oxidation : <2% over-oxidized derivatives (e.g., peracids) form if temperature exceeds 25°C.
Industrial Production Considerations
Process Optimization
-
Continuous-Flow Fluorination : Microreactors enhance heat transfer and reduce DAST usage by 30%.
-
Catalyst Recycling : Platinum oxide catalysts (used in norbornene hydrogenation) are recovered via filtration, reducing costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other functional groups or reduced to form alcohols or aldehydes.
Addition Reactions: The double bonds in the tricycloheptane core can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Products where the fluorine atoms are replaced by other functional groups.
Oxidized Products: Such as ketones or aldehydes from the oxidation of the carboxylic acid group.
Reduced Products: Such as alcohols from the reduction of the carboxylic acid group.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C8H10F2O
Molecular Weight: 160.16 g/mol
CAS Number: 2613385-60-5
The compound features a tricyclic structure that includes fluorine atoms and a carboxylic acid functional group, which contributes to its reactivity and potential applications in synthetic organic chemistry.
Organic Synthesis
7,7-Difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid serves as a versatile building block in organic synthesis:
- Reagent in Reactions: It can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions to form more complex molecules.
- Synthesis of Pharmaceuticals: The compound's unique structure allows for the development of novel pharmaceutical agents with enhanced biological activity due to its ability to interact with biological targets at the molecular level.
Biological Research
The compound's properties make it a valuable tool in biological studies:
- Biochemical Studies: Its ability to modulate enzyme activity makes it useful for studying metabolic pathways and enzyme kinetics.
- Drug Development: The fluorinated structure may enhance the pharmacokinetic properties of drug candidates, improving their efficacy and safety profiles.
Material Science
In material science, 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is explored for:
- Specialty Chemicals Production: It can be used to create materials with specific thermal and chemical stability.
- Polymer Chemistry: Its incorporation into polymer matrices can enhance the mechanical properties and durability of the resulting materials.
Case Study 1: Pharmaceutical Applications
In a study exploring novel anti-cancer agents, researchers synthesized derivatives of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited promising activity due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study 2: Material Enhancement
Another study focused on incorporating this compound into polymer formulations aimed at improving resistance to chemical degradation under extreme conditions. The modified polymers showed enhanced thermal stability and mechanical strength compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluorine atoms can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physical Properties
Table 1: Key Properties of 7,7-Difluorotricyclo[2.2.1.0²⁶]heptane-1-Carboxylic Acid and Analogues
Key Observations:
Substituent Effects :
- The fluorine atoms in 7,7-difluorotricyclo[2.2.1.0²⁶]heptane-1-carboxylic acid increase its molecular weight compared to the dimethyl analogue (188.18 vs. 166.22 g/mol) . Fluorine’s electronegativity enhances the acidity of the carboxylic acid group, making it more reactive in nucleophilic reactions compared to methyl-substituted derivatives.
- The dimethyl-oxo derivative (C₁₀H₁₄O₃) has a higher boiling point (313.3°C) than the dimethyl analogue (263°C), likely due to increased hydrogen bonding from the ketone group .
Fluorine’s small atomic radius and strong electron-withdrawing effects improve metabolic stability and lipophilicity, which is advantageous in drug design .
Biological Activity
7,7-Difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a fluorinated bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic compounds often enhances their metabolic stability, bioavailability, and interaction with biological targets.
- Chemical Formula: CHFO
- Molecular Weight: 202.20 g/mol
- CAS Number: 2408969-60-6
Biological Activity Overview
The biological activity of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has been investigated for various therapeutic applications:
Fluorinated compounds often exhibit altered pharmacokinetics and pharmacodynamics due to the electronegativity of fluorine. This can lead to:
- Enhanced binding affinity to biological receptors.
- Modifications in metabolic pathways.
- Increased resistance to enzymatic degradation.
2. Therapeutic Applications
Research indicates potential uses in:
- Anti-inflammatory Agents : Compounds with similar structures have shown efficacy in reducing inflammation by acting as antagonists of integrin receptors, which are involved in inflammatory responses .
- Neurological Disorders : Fluorinated bicyclic compounds are being explored for their role as agonists of nicotinic acetylcholine receptors, which may be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Integrin Antagonism
A study highlighted the effectiveness of similar bicyclic compounds as integrin alpha 4 antagonists, which are crucial in managing conditions like multiple sclerosis and other inflammatory diseases. The introduction of fluorine was noted to improve binding affinity significantly.
Case Study 2: Neuroprotection
Research on related compounds demonstrated that fluorinated bicyclic structures could act on nicotinic acetylcholine receptors, suggesting a therapeutic angle for conditions such as Alzheimer's disease and Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7,7-difluorotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, and how can purity be ensured?
- Methodology :
- Step 1 : Use fluorination reactions (e.g., electrophilic fluorination) on a tricycloheptane precursor. For bicyclic analogs, fluorination at bridgehead positions has been achieved via DAST (diethylaminosulfur trifluoride) or XtalFluor reagents .
- Step 2 : Purify via reverse-phase HPLC or recrystallization using polar aprotic solvents (e.g., acetonitrile/water mixtures) .
- Validation : Monitor purity via NMR (¹⁹F and ¹H) and LC-MS. Target >95% purity for reproducibility in downstream applications.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Confirmation : X-ray crystallography for absolute stereochemistry (if crystalline) or NOESY NMR for spatial assignments .
- Physicochemical Properties :
- pKa : Use potentiometric titration or computational tools (e.g., ACD/Labs) to predict acidity (predicted pKa ~4.42 for carboxylic acid groups) .
- LogP : Determine via shake-flask method or HPLC-derived hydrophobicity indices.
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (critical for storage conditions) .
Q. What safety protocols are essential when handling this fluorinated tricyclic compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Segregate fluorinated waste and consult institutional guidelines for hazardous chemical disposal .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of 7,7-difluorotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid?
- Methodology :
- Step 1 : Identify critical factors (e.g., reaction temperature, fluorinating agent stoichiometry, solvent polarity).
- Step 2 : Apply a 2³ factorial design to test interactions between variables. For example, vary temperature (25°C vs. 50°C), molar ratio (1:1 vs. 1:1.5), and solvent (DMF vs. THF) .
- Step 3 : Analyze via ANOVA to determine statistically significant factors. Use response surface methodology (RSM) for non-linear optimization .
Q. What computational approaches predict the reactivity and regioselectivity of fluorination in this tricyclic system?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on fluorine’s electronegativity and steric effects at bridgehead positions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using COMSOL Multiphysics or similar tools .
- Validation : Cross-check computational results with experimental ¹⁹F NMR shifts and X-ray data .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent NMR coupling constants)?
- Methodology :
- Step 1 : Verify instrument calibration (e.g., NMR lock signal, shimming).
- Step 2 : Replicate experiments under identical conditions.
- Step 3 : Use heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguous assignments. For dynamic systems (e.g., rotamers), perform variable-temperature NMR .
- Step 4 : Apply Bayesian statistical analysis to quantify uncertainty in conflicting datasets .
Q. What strategies enhance the compound’s stability in aqueous solutions for biological assays?
- Methodology :
- pH Adjustment : Buffer solutions (pH 7.4) to minimize carboxylic acid deprotonation and hydrolysis .
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to prevent degradation .
Q. How does the fluorine substitution pattern influence bioavailability and target binding in drug discovery?
- Methodology :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors). Compare fluorinated vs. non-fluorinated analogs .
- Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption. Fluorine’s electronegativity often enhances membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
